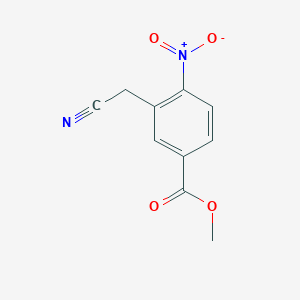
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline
Descripción general
Descripción
“2-Methoxy-4-(4-methylpiperidin-1-yl)aniline” is a chemical compound with the molecular formula C17H28N4O . It is used as an intermediate in the synthesis of Brigatinib, a medication used to treat cancer by suppressing the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) .
Molecular Structure Analysis
The InChI code for “2-Methoxy-4-(4-methylpiperidin-1-yl)aniline” is 1S/C12H19N3O/c1-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16-2/h3-4,9H,5-8,13H2,1-2H3 . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
Inhibitors of Src Kinase Activity
The compound 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline and its analogs have been studied for their potential as inhibitors of Src kinase activity, which is important in the development of cancer treatments. Boschelli et al. (2001) demonstrated that modifications in the structure of these compounds could significantly enhance their inhibitory effects on Src kinase activity and Src-mediated cell proliferation, indicating potential applications in cancer therapy (Boschelli et al., 2001).
Antimicrobial Activity
Compounds related to 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline have been synthesized and tested for their antimicrobial properties. For instance, Banoji et al. (2022) synthesized pyrazol-4-yl- and 2H-chromene-based substituted anilines that demonstrated significant antibacterial and antifungal activities against various microbial strains, suggesting a potential role in developing new antimicrobial agents (Banoji et al., 2022).
Synthesis of N-Arylated Amines
Zheng and Wang (2019) explored the catalytic synthesis of N-arylated amines using compounds similar to 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline. The study focused on developing efficient methods for the synthesis of these compounds, which have applications in pharmaceuticals and organic chemistry (Zheng & Wang, 2019).
Electronic and Steric Effects in Polyanilines
D'Aprano, Leclerc, and Zotti (1993) investigated the electronic and steric effects in methyl and methoxy substituted polyanilines, which are related to 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline. This study provided insights into the properties of these materials, which could have applications in electronic and optical materials (D'Aprano et al., 1993).
Methylation Reactions and Catalysis
Studies by Wang et al. (2002) and Ivanova et al. (2001) explored the methylation of aniline by methanol on zeolite catalysts, providing insights into the mechanisms of these reactions. These findings are relevant for the synthesis of compounds like 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline and have implications in industrial chemistry and catalysis (Wang et al., 2002), (Ivanova et al., 2001).
Sigma Receptor Binding and Antiproliferative Activity
Research by Berardi et al. (2005) on derivatives of methylpiperidines, related to 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline, showed significant binding to sigma receptors and demonstrated antiproliferative activity in rat C6 glioma cells. This suggests potential applications in neuropharmacology and cancer research (Berardi et al., 2005).
Electrochromic Materials
Li et al. (2017) synthesized novel materials that included structures similar to 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline for use in electrochromic applications. These materials showed potential for use in displays and other electronic devices (Li et al., 2017).
Propiedades
IUPAC Name |
2-methoxy-4-(4-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-5-7-15(8-6-10)11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHMISAXBJWREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734633 | |
| Record name | 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline | |
CAS RN |
1343635-28-8 | |
| Record name | 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride](/img/structure/B3059762.png)
![[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3059765.png)











